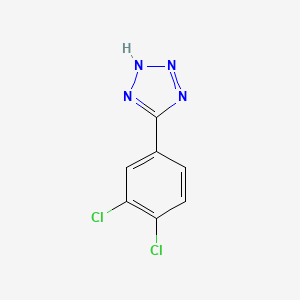

5-(3,4-Dichlorophenyl)-1H-Tetrazole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(3,4-dichlorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKVZXBNWCKHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384584 | |

| Record name | 5-(3,4-Dichlorophenyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41421-27-6 | |

| Record name | 5-(3,4-Dichlorophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41421-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-Dichlorophenyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Tetrazole Heterocycles in Medicinal and Organic Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a cornerstone of modern medicinal and organic chemistry. researchgate.netchemicalbook.com This unique structural motif imparts a range of favorable properties to molecules, making it a valuable tool for chemists.

In medicinal chemistry, the tetrazole group is widely recognized as a bioisostere of the carboxylic acid functional group. researchgate.netbeilstein-journals.org This means that it can often replace a carboxylic acid in a drug molecule without significantly altering its biological activity, due to similar acidity (pKa) and spatial characteristics. nih.govscielo.org.za However, this substitution can offer significant advantages, such as improved metabolic stability, enhanced oral bioavailability, and potentially increased potency by improving interactions with biological targets. scielo.org.zaorganic-chemistry.org Consequently, the tetrazole moiety is a key component in a number of FDA-approved drugs, including the antihypertensive agent losartan. beilstein-journals.orgorganic-chemistry.org The broad spectrum of reported biological activities for tetrazole-containing compounds is extensive, encompassing antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. beilstein-journals.orgnih.gov

From an organic chemistry perspective, the tetrazole ring is a stable, aromatic system that can participate in a variety of chemical reactions. nih.gov Its high nitrogen content also makes it a subject of interest in materials science, particularly in the development of energetic materials. nih.govorganic-chemistry.org The synthesis of tetrazoles, most commonly through the [3+2] cycloaddition of nitriles and azides, is a well-established and versatile reaction, allowing for the creation of a diverse library of substituted tetrazoles. nih.govisfcppharmaspire.com

A Hub of Research: 5 Substituted 1h Tetrazoles As Key Scaffolds

Within the broader family of tetrazoles, the 5-substituted 1H-tetrazoles are a particularly important and extensively studied subclass. beilstein-journals.orgnih.gov The primary reason for this focus is their direct role as carboxylic acid surrogates, where the substituent at the 5-position can be varied to mimic the diversity of side chains found in biologically active carboxylic acids. beilstein-journals.org

The 1H-tetrazole, with its acidic proton, can exist in two tautomeric forms, 1H and 2H, which can influence its binding interactions with biological targets. beilstein-journals.org This structural feature, combined with the electronic properties of the ring, makes 5-substituted 1H-tetrazoles versatile pharmacophores in drug design. beilstein-journals.org Their incorporation into molecular structures is a common strategy to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. organic-chemistry.org

The synthesis of these compounds is a major area of research, with continuous efforts to develop more efficient, environmentally friendly, and safer methodologies. beilstein-journals.orgnih.gov These methods often focus on the use of heterogeneous catalysts and microwave-assisted synthesis to improve reaction rates and yields, avoiding the use of hazardous reagents like hydrazoic acid. nih.govisfcppharmaspire.com

The Scientific Drive to Investigate 5 3,4 Dichlorophenyl 1h Tetrazole

Evolution of Synthetic Strategies for 5-Substituted 1H-Tetrazoles

The primary and most conventional method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097). researchgate.netthieme-connect.com Historically, this reaction utilized hazardous reagents like hydrazoic acid and organotin azides under harsh conditions. thieme-connect.comscielo.br However, the evolution of synthetic strategies has led to the development of safer and more efficient protocols, which are crucial for both academic research and industrial applications. nih.govnih.gov

Cycloaddition Reactions Involving Azide Ions and Nitriles

The [3+2] cycloaddition of nitriles with an azide source, most commonly sodium azide, remains a cornerstone of 5-substituted 1H-tetrazole synthesis. nih.govnih.gov This reaction involves the addition of the azide anion to the carbon-nitrogen triple bond of the nitrile, followed by cyclization to form the tetrazole ring. youtube.com The reaction is often catalyzed to enhance its rate and efficiency. nih.gov

A variety of nitriles, including aromatic, aliphatic, and heterocyclic ones, can be used in this reaction. scielo.br For instance, the reaction of 3,4-dichlorobenzonitrile (B1293625) with sodium azide would yield the target compound, this compound. The choice of solvent is critical, with dimethylformamide (DMF) being a common option. nih.govtandfonline.com

Modern iterations of this method focus on the use of catalysts to overcome the limitations of earlier procedures, such as long reaction times and the need for high temperatures. nih.gov These catalytic systems activate the nitrile group, facilitating the nucleophilic attack of the azide ion. organic-chemistry.org

Table 1: Examples of Cycloaddition Reactions for 5-Substituted 1H-Tetrazoles

| Nitrile Reactant | Azide Source | Catalyst/Conditions | Product | Reference |

| Benzonitrile | Sodium Azide | Silica Sulfuric Acid, DMF | 5-Phenyl-1H-tetrazole | nih.gov |

| Various Nitriles | Sodium Azide | Amine Salts, DMF | 5-Substituted-1H-tetrazoles | tandfonline.com |

| Aromatic Nitriles | Sodium Azide | CuSO₄·5H₂O, DMSO | 5-Aryl-1H-tetrazoles | scielo.br |

This table is for illustrative purposes and may not include this compound specifically.

Multicomponent Reaction (MCR) Approaches for Tetrazole Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering atom economy, efficiency, and the ability to generate molecular diversity. nih.gov In the context of tetrazole synthesis, MCRs provide a convergent pathway to complex tetrazole derivatives from simple starting materials in a one-pot fashion. nih.govacs.org

One notable MCR is the Ugi-tetrazole reaction, where an aldehyde, an amine, an isocyanide, and an azide source react to form a 1,5-disubstituted tetrazole. nih.gov This approach allows for the introduction of various substituents onto the tetrazole scaffold.

Another MCR strategy involves the reaction of aldehydes, hydroxylamine, and sodium azide, often in the presence of a catalyst, to yield 5-substituted 1H-tetrazoles. rsc.orgnih.gov This method is particularly attractive due to the ready availability and diversity of aldehydes. rsc.org The development of novel magnetic carbon nanotube composites as catalysts has further enhanced the efficiency and sustainability of these MCRs. rsc.org

Catalytic Systems in the Synthesis of this compound Analogs

The development of advanced catalytic systems has been instrumental in improving the synthesis of 5-substituted 1H-tetrazoles. nih.govorganic-chemistry.org These catalysts not only accelerate the reaction but also enable milder reaction conditions, improve yields, and facilitate easier product purification. nih.govnih.gov

Design and Application of Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and often lower cost. researchgate.netthieme-connect.com In tetrazole synthesis, a variety of solid-supported catalysts have been developed.

Silica sulfuric acid, for example, has been shown to be an efficient and cost-effective heterogeneous catalyst for the [3+2] cycloaddition of nitriles and sodium azide. nih.govnih.gov Other examples include metal oxides, zeolites, and functionalized polymers. bohrium.com A zirconium-based heterogeneous magnetic catalyst has also been reported for the synthesis of a wide range of 5-substituted-1H-tetrazole derivatives. chemistryresearches.ir The use of a recyclable multi-oxide nano-catalyst derived from igneous rock has also been explored. researchgate.net

Nanoparticle-Mediated Synthesis of Tetrazole Derivatives

Nanoparticle-based catalysts have garnered considerable attention due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. nih.govrsc.org Various metal and metal oxide nanoparticles have been successfully employed in the synthesis of tetrazole derivatives. thieme-connect.com

Magnetic nanoparticles, such as those based on iron oxide, are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet. nih.govrsc.org These magnetic nanoparticles can be functionalized with catalytically active species, such as copper or palladium complexes, to create highly efficient and recyclable catalysts. rsc.orgresearchgate.net For instance, a nano ZnO/Co₃O₄ catalyst has been reported for the synthesis of 5-substituted 1H-tetrazoles. rsc.org

Table 2: Examples of Nanoparticle-Mediated Synthesis of Tetrazoles

| Catalyst | Reactants | Product | Reference |

| Fe₃O₄@fibroin-SO₃H | Aldehyde, Malononitrile, Sodium Azide | Tetrazole derivatives | rsc.org |

| Fe₃O₄@BNPs-CPTMS-chitosan-Pd(0) | Aldehyde, Malononitrile, Sodium Azide | 5-Substituted tetrazole derivatives | rsc.org |

| [P 4-VP]-PdNPs | Aryl halides, K₄[Fe(CN)₆], Sodium Azide | 5-Substituted 1-H tetrazoles | researchgate.net |

This table is for illustrative purposes and may not include this compound specifically.

Role of Lewis Acids in Tetrazole Ring Formation

Lewis acids play a crucial role in the synthesis of 5-substituted 1H-tetrazoles by activating the nitrile group towards nucleophilic attack by the azide ion. nih.govorganic-chemistry.org This activation is achieved through the coordination of the Lewis acid to the nitrogen atom of the nitrile, which increases its electrophilicity. youtube.comorganic-chemistry.org

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The primary route for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. The efficiency and yield of this reaction for producing this compound are highly dependent on the careful optimization of several key parameters, including the choice of catalyst, solvent, temperature, and reaction time.

Research into the synthesis of related 5-aryl-1H-tetrazoles has demonstrated the critical role of catalysts in driving the reaction forward. While the reaction can proceed without a catalyst, it often requires harsh conditions and extended reaction times, leading to low yields. The introduction of metal catalysts, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), has been shown to significantly improve reaction efficiency. The proposed mechanism involves the coordination of the copper(II) ion to the nitrogen atom of the nitrile, which activates the nitrile group for the subsequent cycloaddition with the azide ion. scielo.br This catalytic approach generally leads to shorter reaction times and higher yields under milder conditions. scielo.br

The choice of solvent is another crucial factor. High-boiling point, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. scielo.brresearchgate.net For instance, in the synthesis of 5-phenyl-1H-tetrazole, using DMSO as a solvent at 140 °C was found to be effective. researchgate.net Microwave-assisted synthesis has also emerged as a powerful technique for accelerating the reaction, often leading to dramatically reduced reaction times and near-quantitative yields in solvents like DMF. researchgate.net

Further enhancements in yield have been achieved by fine-tuning the catalyst loading and reaction temperature. Studies on similar tetrazole syntheses have shown that systematically increasing the catalyst concentration can lead to improved yields within a shorter timeframe. researchgate.net The interplay between the catalyst, solvent, and temperature is complex, and the optimal conditions are specific to the substrate. For electron-poor nitriles, the reaction with sodium azide can proceed more readily even under milder conditions. researchgate.net

Table 1: Illustrative Reaction Parameter Optimization for 5-Aryl-1H-Tetrazole Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| None | DMF | 140 | 24 | No Reaction |

| MoO₃ (10 mol%) | DMSO | 140 | 5 | 65 |

| MoO₃ (15 mol%) | DMSO | 140 | 1.5 | 91 |

| CuO nanoparticles (5 mol%) | DMF (Microwave) | - | 0.25 | 99 |

| CuSO₄·5H₂O | DMSO | - | 0.5-5 | Good to Excellent |

This table presents generalized data from the synthesis of related 5-aryl-1H-tetrazoles to illustrate the impact of different reaction parameters. Specific yield data for this compound under these exact conditions is not available in the provided search results.

Derivatization and Functionalization Strategies of the this compound Core

The functionalization of the this compound core is a key strategy for modulating its physicochemical and biological properties. Derivatization can occur at the N-1 or N-2 positions of the tetrazole ring, often leading to the formation of two isomeric products. researchgate.net

A common derivatization approach is the Mannich reaction , which involves the aminoalkylation of the tetrazole ring. This reaction typically uses formaldehyde (B43269) and a secondary amine, such as various substituted piperazines, to introduce an aminomethyl group onto one of the nitrogen atoms of the tetrazole ring. nih.gov This strategy has been successfully applied to create libraries of new compounds for biological screening. nih.gov

Another important functionalization pathway is alkylation , which can be achieved using alkyl halides in the presence of a base. This leads to the formation of N-alkylated derivatives. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituent on the phenyl ring.

Furthermore, the tetrazole ring can be functionalized through reactions with electrophiles. For instance, derivatization with acyl chlorides, such as benzoyl chloride and its derivatives, can be used to introduce ester functionalities, which can enhance the analytical performance of the molecule in techniques like HPLC. nih.gov The use of protecting groups on the tetrazole nitrogen can also facilitate selective functionalization at other positions of the molecule. beilstein-journals.orgnih.govacs.org

More advanced strategies involve the use of multicomponent reactions (MCRs) with tetrazole-based building blocks. beilstein-journals.org For example, novel tetrazole aldehydes can be employed in Passerini and Ugi reactions to rapidly generate diverse and complex molecular scaffolds. beilstein-journals.org This approach allows for the efficient incorporation of the tetrazole moiety into drug-like molecules. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are indispensable for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 5-(4-chlorophenyl)-1H-tetrazole, recorded in DMSO-d6, signals for the phenyl protons appear as doublets at δ 7.68 ppm and δ 8.05 ppm. rsc.org The broad singlet observed at a significantly downfield chemical shift is characteristic of the acidic N-H proton of the tetrazole ring. rsc.orgresearchgate.net This significant downfield shift is attributed to the deshielding effect of the aromatic tetrazole ring and potential intermolecular hydrogen bonding.

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show a more complex pattern due to the dichlorosubstitution on the phenyl ring. The protons on the dichlorophenyl ring would exhibit distinct chemical shifts and coupling patterns based on their positions relative to the chlorine atoms and the tetrazole ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. In the ¹³C NMR spectrum of 5-(4-chlorophenyl)-1H-tetrazole in DMSO-d6, characteristic peaks are observed at δ 123.5, 129.2, 130.0, 136.4, and 155.3 ppm. rsc.org The signal at approximately 155.3 ppm is assigned to the carbon atom of the tetrazole ring. rsc.org The other signals correspond to the carbon atoms of the chlorophenyl ring.

For this compound, the ¹³C NMR spectrum would display distinct signals for each of the six carbon atoms of the dichlorophenyl ring, with their chemical shifts influenced by the electron-withdrawing effects of the two chlorine atoms. The carbon atom of the tetrazole ring is also expected to resonate in a characteristic region.

Table 1: Representative NMR Data for Related Phenyl-Tetrazole Compounds

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-Phenyl-1H-tetrazole | DMSO-d6 | 8.03-8.06 (m, 2H), 7.58-7.62 (m, 3H) | 155.3, 131.1, 129.3, 126.8, 124.0 |

| 5-(4-Chlorophenyl)-1H-tetrazole | DMSO-d6 | 8.05 (d, J = 8.8 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H) | 155.3, 136.4, 130.0, 129.2, 123.5 |

| 5-(4-Bromophenyl)-1H-tetrazole | DMSO-d6 | 7.95 (d, J = 7.8 Hz, 2H), 7.78 (d, J = 8.4 Hz, 2H) | 155.3, 132.8, 129.2, 125.1, 123.9 |

Data sourced from multiple studies for comparative purposes. rsc.orggrowingscience.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a 5-substituted-1H-tetrazole typically shows characteristic absorption bands.

For instance, the FTIR spectrum of 5-(4-chlorophenyl)-1H-tetrazole displays a number of characteristic peaks. rsc.org These include absorptions in the regions of 3100-3000 cm⁻¹ for C-H stretching of the aromatic ring, and around 1600 cm⁻¹ for C=C and C=N stretching vibrations. rsc.orgresearchgate.net The N-H stretching vibration of the tetrazole ring often appears as a broad band in the region of 3400-2500 cm⁻¹. researchgate.net

In the case of this compound, the FTIR spectrum would be expected to exhibit similar characteristic bands for the tetrazole and phenyl rings. The presence of the dichloro-substituents may cause slight shifts in the positions of these bands.

Table 2: Characteristic FTIR Absorption Bands for Phenyl-Tetrazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (tetrazole) | 3400-2500 (broad) | Stretching vibration |

| C-H (aromatic) | 3100-3000 | Stretching vibration |

| C=N, C=C (ring) | ~1600 | Stretching vibrations |

| Tetrazole ring | 1160-1050 | Ring vibrations |

| C-Cl | 850-550 | Stretching vibration |

Data compiled from various sources on tetrazole derivatives. rsc.orggrowingscience.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides a highly accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental composition of the molecule, which is a critical step in its identification. The molecular formula for this compound is C₇H₄Cl₂N₄, with a calculated molecular weight of approximately 215.04 g/mol . fishersci.esalfa-chemistry.com

HRMS analysis of this compound would be expected to yield a molecular ion peak ([M+H]⁺ or [M-H]⁻) that corresponds to this exact mass, confirming its elemental formula. For instance, in the mass spectrum of 5-(4-bromophenyl)-1H-tetrazole, the molecular ion peak is observed at m/z 224, with a characteristic isotopic pattern for bromine. rsc.org A similar isotopic pattern for the two chlorine atoms would be expected in the mass spectrum of this compound.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

For a related compound, 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole, single-crystal XRD analysis revealed a monoclinic crystal system with a specific set of unit cell dimensions (a = 3.8362 Å, b = 9.0524 Å, c = 24.8876 Å, β = 91.956°). nih.govresearchgate.net The study also determined the dihedral angle between the tetrazole and benzene (B151609) rings to be 17.2°. nih.govresearchgate.net

A similar XRD study on this compound would provide crucial data on its crystal packing, intermolecular interactions (such as hydrogen bonding), and the precise geometry of the molecule.

Table 3: Crystallographic Data for a Related Dichlorophenyl-Tetrazole Derivative

| Parameter | Value |

| Compound | 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole |

| Molecular Formula | C₇H₄Cl₂N₄ |

| Molecular Weight | 215.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8362 (2) |

| b (Å) | 9.0524 (3) |

| c (Å) | 24.8876 (11) |

| β (°) | 91.956 (4) |

| V (ų) | 863.76 (7) |

| Z | 4 |

Data obtained from a single-crystal XRD study. nih.govresearchgate.net

Complementary Analytical Techniques for Material Characterization

Beyond the primary spectroscopic methods, a range of other analytical techniques can provide further characterization of the material properties of this compound.

Energy-Dispersive X-ray Spectroscopy (EDX) : Often coupled with scanning electron microscopy, EDX can confirm the elemental composition of the sample, including the presence of carbon, nitrogen, and chlorine.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability of the compound and its decomposition profile. For instance, TGA of a nano-catalyst used in tetrazole synthesis showed stability up to 173.43 °C. scielo.org.za

Dynamic Light Scattering (DLS) : If the compound is formulated into nanoparticles or is in a suspension, DLS can be used to determine the particle size distribution.

Brunauer-Emmett-Teller (BET) Analysis : This technique is used to measure the specific surface area of a material, which can be relevant if the compound is used in a heterogeneous catalytic system or as a material with specific surface properties.

The collective data from these advanced analytical techniques provides a robust and comprehensive characterization of this compound, confirming its identity, purity, and key structural and material properties.

Computational Chemistry and Theoretical Investigations of 5 3,4 Dichlorophenyl 1h Tetrazole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has been a important tool in understanding the electronic properties of 5-(3,4-dichlorophenyl)-1H-tetrazole. A comprehensive investigation using the B3LYP/6-311++G(d,p) level of theory has been employed to analyze the ground state structural and electronic properties of the related compound, 5-(4-chlorophenyl)-1H-tetrazole. researchgate.net This level of theory allows for the optimization of structural parameters such as bond lengths and bond angles. researchgate.net

Frontier Molecular Orbital (FMO) analysis is crucial in this context, as it helps in understanding the electronic and chemical reactive properties of the molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key descriptors of a molecule's reactivity. For instance, in a study of similar phenyltetrazole derivatives, the compound with the lowest LUMO energy and highest electronegativity was predicted to be a good corrosion inhibitor. researchgate.net Natural Bond Orbital (NBO) analysis further explains the conjugative interactions within the molecular system, which are responsible for the compound's stability. researchgate.net Additionally, the Molecular Electrostatic Potential (MEP) is utilized to identify sites susceptible to electrophilic and nucleophilic attacks. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking simulations are instrumental in predicting how this compound and its derivatives interact with specific protein targets. These simulations are crucial for understanding the potential therapeutic applications of these compounds.

Analysis of Binding Energies and Interaction Modes

Molecular docking studies have been conducted to predict the binding affinity and interaction mechanisms of tetrazole derivatives with various enzymes. For example, in a study involving new derivatives of adipic acid with 5-aryltetrazolyl substituents, molecular docking simulations on the enzyme 7UAZ showed that the binding mode of the ligands varied significantly depending on the substituent at the C5 position of the tetrazole ring. aaup.edu The calculated binding energies, which ranged from -10.1 to -7.6 kcal/mol, were comparable to that of the known inhibitor Ritonavir (-9.0 kcal/mol), indicating the stability of these ligands within the enzyme's active site. aaup.edu In another study, docking studies of tetrazole derivatives with the cyclooxygenase-2 (COX-2) enzyme were performed to understand the orientation and interaction of each molecule within the active site. researchgate.net Similarly, molecular docking of some 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone (B97240) derivatives as potential EGFR inhibitors revealed that several molecules formed conventional hydrogen bonds with the EGFR enzyme. sciencescholar.us

Characterization of Hydrogen Bonding and Hydrophobic Interactions

The stability of the ligand-receptor complex is often dictated by a network of interactions, including hydrogen bonds and hydrophobic interactions. Molecular docking studies on quinoxaline (B1680401) derivatives containing a tetrazole ring revealed the formation of multiple hydrogen bonds with key amino acid residues in the target protein. nih.gov For instance, the tetrazole and triazole rings were found to be crucial in forming hydrogen bonds with LYS721 and MET769 residues of the EGFR receptor. nih.gov The interplay between hydrogen bonding and hydrophobic groups is critical for the binding of molecules to their targets. nih.gov In some cases, intermolecular hydrogen bonds are generated by interactions between adjacent functional groups, such as sulfonamide groups in certain tetrazole derivatives. researchgate.net The presence of hydrogen-bonding acceptors within the tetrazole moiety can allow it to nestle favorably within the active site of a protein. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational stability of the ligand-protein complex over time. These simulations are essential for validating the results of molecular docking and for understanding the behavior of the ligand in a more realistic, solvated environment.

A 100 ns molecular dynamics simulation on a ligand-protein complex highlighted the stability of a selected tetrazole derivative (L2) within the 7UAZ protein. aaup.edu MD simulations are often run using sophisticated software suites like Desmond, employing ensembles such as NPT (isothermal-isobaric) to mimic laboratory conditions. nih.gov The stability of the complex can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values over the simulation period. nih.gov For instance, in a study of thiazole (B1198619) Schiff base derivatives, both the lead compounds remained in the binding site of the receptors throughout the simulation with RMSD and RMSF values below 2 nm. nih.gov These simulations can also reveal crucial conformational changes, such as domain closure in enzymes upon ligand binding. nih.gov

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Profiles

In silico methods are increasingly used to predict the pharmacokinetic and pharmacodynamic properties of drug candidates, providing a preliminary assessment of their potential success in a biological system.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling

ADMET profiling is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. Web-based tools like the SwissADME server are commonly used for this purpose. aaup.edu In silico predictions for a series of tetrazole derivatives indicated that some compounds exhibit high gastrointestinal (GI) absorption. aaup.edu However, the same predictions also suggested that some of these compounds might inhibit cytochromes such as CYP1A2, CYP2C19, CYP2C9, and CYP3A4, which are essential for drug metabolism. aaup.edu The skin permeability, indicated by the Kp value, was predicted to be low for these compounds. aaup.edu Furthermore, the potential for a compound to cross the blood-brain barrier (BBB) and its interaction with P-glycoprotein (P-gp), a key efflux transporter, are also evaluated. aaup.edu Such in silico screening helps in selecting promising candidates for further development while flagging potential liabilities early on. aaup.edusciencescholar.us

Reactivity and Chemical Transformations of 5 3,4 Dichlorophenyl 1h Tetrazole

Investigation of Ring-Opening and Cycloaddition Reactions

The tetrazole ring, despite its relative stability, can participate in ring-opening reactions, particularly under thermal or photochemical conditions. nih.gov Photolysis can lead to the extrusion of molecular nitrogen and the formation of highly reactive intermediates. nih.gov The specific products of these reactions are dependent on the substituents and reaction conditions.

One of the most significant reactions of tetrazoles is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. researchgate.net This reaction typically involves an azide (B81097) and a nitrile. nih.govcapes.gov.br In the context of 5-(3,4-Dichlorophenyl)-1H-tetrazole, the reverse reaction, a retro-cycloaddition, can be envisioned where the tetrazole ring fragments into a nitrile (3,4-dichlorobenzonitrile) and an azide anion.

Functional Group Interconversions on the Dichlorophenyl Moiety

The dichlorophenyl group of this compound offers opportunities for various functional group interconversions, which are fundamental in organic synthesis for modifying molecular structures. fiveable.me While specific studies on this particular molecule are not extensively detailed in the provided results, general principles of aromatic chemistry can be applied.

Potential transformations could include:

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atoms on the phenyl ring are electron-withdrawing, which can activate the ring towards nucleophilic attack, although typically harsh conditions are required.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, could potentially be employed to replace the chlorine atoms with other functional groups like alkyl, aryl, or amino groups.

Reduction: The chloro groups could be reduced to hydrogen, yielding 5-phenyl-1H-tetrazole, though this would likely require strong reducing agents.

These transformations allow for the synthesis of a diverse range of derivatives with modified properties. organic-chemistry.org

Reactions at the Tetrazole Nitrogen Atoms, including N-Alkylation and N-Acylation

The tetrazole ring of this compound contains acidic N-H protons, making it susceptible to reactions such as N-alkylation and N-acylation. mdpi.com

N-Alkylation: The alkylation of 5-substituted-1H-tetrazoles is a well-established method for synthesizing 1,5- and 2,5-disubstituted tetrazoles. organic-chemistry.orgrsc.org The reaction typically proceeds by treating the tetrazole with an alkylating agent in the presence of a base. mdpi.com The ratio of the resulting N1 and N2 isomers is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, the solvent, and the reaction conditions. rsc.org For instance, the use of diazotization of aliphatic amines has been shown to be an effective method for the N-alkylation of 5-substituted 1H-tetrazoles. organic-chemistry.org

N-Acylation: Similar to alkylation, acylation can occur at the nitrogen atoms of the tetrazole ring. This reaction introduces an acyl group onto one of the ring nitrogens, typically using an acyl halide or anhydride (B1165640) as the acylating agent.

Table 1: Examples of N-Alkylation Reactions of 5-Substituted Tetrazoles

| Reactant | Alkylating Agent | Product(s) | Reference |

|---|---|---|---|

| 5-Substituted 1H-Tetrazole | Aliphatic Amine (via diazotization) | 2,5-Disubstituted Tetrazole (major) | organic-chemistry.org |

| N-Benzoyl 5-(aminomethyl)tetrazole | Benzyl Bromide | 1,5- and 2,5-disubstituted regioisomers | mdpi.com |

| 5-Substituted 1H-Tetrazoles | Various | 1,5- and 2,5-Disubstituted Tetrazoles | rsc.org |

Mechanistic Studies of Stability and Degradation Pathways

The stability of this compound is a critical aspect, particularly under forced degradation conditions which are used to predict the shelf-life of pharmaceutical compounds. nih.govrjptonline.org The degradation of tetrazole derivatives can be influenced by factors such as heat, light, pH, and oxidizing agents. nih.govnih.gov

Thermal Degradation: Under high temperatures, 5-substituted-1H-tetrazoles can undergo decomposition. nih.gov Studies on similar compounds have shown that decomposition rates can be significantly accelerated in certain reactor types, suggesting that the reaction mechanism can be influenced by the experimental setup. nih.gov The decomposition of tetrazole compounds often involves the opening of the tetrazole ring. maxapress.com

Photodegradation: Exposure to UV light can induce photochemical transformations in tetrazole derivatives. nih.gov These reactions can lead to the cleavage of the tetrazole ring and the formation of various photoproducts. nih.gov The specific degradation pathway is dependent on the structure of the molecule. nih.gov

Hydrolytic and Oxidative Degradation: Forced degradation studies often involve subjecting the compound to acidic, basic, and oxidative conditions. nih.govrjptonline.org The dichlorophenyl moiety may be susceptible to hydrolysis under extreme pH conditions, while the tetrazole ring itself is generally stable to hydrolysis. Oxidative degradation, often carried out using hydrogen peroxide, can lead to the formation of various oxidation products. nih.govmdpi.com The degradation kinetics are often studied to understand the rate of decomposition under different conditions. researchgate.net

Comprehensive Biological and Pharmacological Investigations of 5 3,4 Dichlorophenyl 1h Tetrazole Derivatives

Evaluation of Antimicrobial Activities

Derivatives of 5-(3,4-Dichlorophenyl)-1H-tetrazole have been the subject of extensive research to evaluate their potential as antimicrobial agents. These investigations have revealed a broad spectrum of activity against various pathogenic bacteria and fungi.

Antibacterial Efficacy and Spectrum of Activity

Studies have demonstrated that 5-substituted aryl 1H-tetrazole derivatives, including those with the 3,4-dichlorophenyl moiety, exhibit notable antibacterial properties. The antibacterial activity of these compounds is often assessed by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Research has shown that some of these tetrazole derivatives display significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown MIC values ranging from 125-250 mg/mL against Staphylococcus aureus and Escherichia coli. nih.gov A particularly interesting finding is the synergistic effect observed when these tetrazole compounds are used in combination with existing antibiotics like trimethoprim. This combination has resulted in a significant reduction in MIC values, to as low as 0.24-1.95 mg/mL against Escherichia coli and 3.91-31.3 mg/mL against Staphylococcus aureus. nih.gov This synergy suggests a potential strategy to combat antibiotic resistance by enhancing the efficacy of current drugs. nih.gov

The antibacterial activity of these compounds is attributed to the presence of the tetrazole ring, which can interact with various biological targets within the bacterial cell. The substitution pattern on the phenyl ring also plays a crucial role in determining the potency and spectrum of activity. The 3,4-dichloro substitution, in particular, has been found to be favorable in several instances.

| Bacterial Strain | Compound Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Escherichia coli (Gram-negative) | Tetrazole derivatives | 125-250 | nih.gov |

| Staphylococcus aureus (Gram-positive) | Tetrazole derivatives | 125-250 | nih.gov |

| Escherichia coli (Gram-negative) | Tetrazole derivatives + Trimethoprim | 0.24-1.95 | nih.gov |

| Staphylococcus aureus (Gram-positive) | Tetrazole derivatives + Trimethoprim | 3.91-31.3 | nih.gov |

Antifungal Efficacy and Mechanisms

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern, necessitating the development of new antifungal agents.

Several studies have reported the antifungal activity of tetrazole derivatives against various fungal species, including Candida albicans, a common cause of fungal infections in humans. ajgreenchem.comnih.gov The mechanism of antifungal action is believed to involve the inhibition of essential fungal enzymes or disruption of the fungal cell membrane. The lipophilicity and electronic properties conferred by the dichlorophenyl group can facilitate the transport of the molecule across the fungal cell wall and membrane, allowing it to reach its intracellular target.

The introduction of two chlorine atoms to the phenyl moiety has been shown to have a distinct effect on antifungal activity. For example, a hybrid of 3,4-dichlorobenzene demonstrated the ability to inhibit the growth of a clinical-resistant strain of C. albicans. nih.gov However, in some other synthesized derivatives, the 3,4-dichlorophenyl analogue was found to notably reduce antifungal activity, highlighting the complex structure-activity relationships. nih.gov

Enzyme Inhibition Profiling

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Derivatives of this compound have been profiled for their ability to inhibit several important enzymes implicated in various diseases.

Tyrosinase Enzyme Inhibition Studies

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. ias.ac.in Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for their potential as skin-whitening agents and for the treatment of pigmentation-related issues. researchgate.netrsc.org

A study investigating a series of 5-substituted-1H-tetrazole derivatives found that these compounds were effective tyrosinase inhibitors. ias.ac.in The most potent inhibitor in this series was 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, which exhibited an IC50 value of 45 µM. ias.ac.in The inhibitory mechanism is thought to involve chelation with the copper ions in the active site of the tyrosinase enzyme, thereby preventing the binding of its natural substrate, tyrosine. ias.ac.in

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | 45 | ias.ac.in |

Investigation of Factor Xa (FXa) Inhibitory Activity

Factor Xa (FXa) is a key enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which ultimately leads to the formation of a blood clot. nih.gov Inhibitors of FXa are used as anticoagulants for the prevention and treatment of thromboembolic disorders. nih.govnih.gov

While specific studies focusing solely on this compound as a direct FXa inhibitor are not extensively detailed in the provided context, the broader class of tetrazole-containing compounds has been explored for this activity. The design of FXa inhibitors often involves creating molecules that can fit into the S1 and S4 binding pockets of the enzyme. The aromatic nature of the dichlorophenyl group could potentially interact with these pockets. Further research is needed to specifically evaluate the FXa inhibitory potential of this compound derivatives.

Phosphodiesterase 3 (PDE3) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov PDE3, in particular, is involved in cardiovascular function and platelet aggregation. drugbank.com Inhibitors of PDE3 are used in the treatment of heart failure and intermittent claudication. nih.govdrugbank.com

A theoretical study using Density Functional Theory (DFT) investigated the inhibition of PDE3A and PDE3B by a group of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives. researchgate.net This research suggests that the inhibitory processes are orbitally-controlled, indicating that the electronic properties of the tetrazole and associated rings are crucial for binding to the enzyme. researchgate.net Although this study did not directly use the 3,4-dichlorophenyl substitution, it provides a basis for the potential of tetrazole derivatives to act as PDE3 inhibitors. The electronic effects of the dichlorophenyl group could significantly influence the binding affinity and selectivity of such compounds for PDE3.

Assessment of Anticancer and Cytotoxic Potentials

Derivatives of this compound have demonstrated notable potential as anticancer agents. The tetrazole structure is a key feature in the design of new anticancer drugs due to its stability and ability to mimic other functional groups. nih.gov

Research into various tetrazole derivatives has highlighted their antiproliferative and cytotoxic effects against several human cancer cell lines. For instance, certain 1,5-disubstituted tetrazoles, developed as analogues of combretastatin (B1194345) A-4, have shown potent activity. nih.gov One such derivative, bearing a 4'-ethoxyphenyl group, exhibited significant antiproliferative activity with IC50 values ranging from 1.3 to 8.1 nM across different cancer cell lines. nih.gov

The cytotoxic activity of these compounds is often evaluated against a panel of cancer cell lines, including those of the liver (HepG2), breast (MCF-7), and cervix (HeLa). nih.gov Some tetrazole derivatives have shown impressive inhibitory capabilities in these screenings. nih.gov For example, copper(II) complexes incorporating 1H-tetrazole-5-acetic acid have been investigated for their cytotoxic effects on cancer cells like HepG-2 and MCF-7, as well as non-cancerous cell lines. rsc.org

Furthermore, the structural features of these derivatives play a crucial role in their activity. The substitution pattern on the phenyl ring and the tetrazole core can significantly influence their anticancer potency. ptfarm.pl Molecular orbital calculations are sometimes employed to understand the structure-activity relationships of these compounds. ptfarm.pl

Table 1: Anticancer and Cytotoxic Activity of Selected Tetrazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 1,5-disubstituted tetrazole (4'-ethoxyphenyl) | Various human cancer cell lines | Potent antiproliferative activity (IC50: 1.3–8.1 nM) | nih.gov |

| Tetrazole derivatives 1b, 2a, 2b | HepG2, MCF-7, HeLa | Impressive inhibitory capabilities | nih.gov |

| Copper(II) complexes with 1H-tetrazole-5-acetic acid | HepG-2, MCF-7 | Cytotoxic activity | rsc.org |

| 2-(2-amino-4-[4-(2-chlorophenyl)piperazino]-1,3,5-triazin-6-yl)-3-(4-nitrophenyl)acrylonitrile | Various human tumor cell lines | In vitro cytotoxic activity (IC50: 0.45–1.66 µM) | ptfarm.pl |

| N-(bromophenyl)tetrazoles 8a and 9a | Normal and cancer cell lines | No cytotoxic properties, indicating selective antimycobacterial effects | documentsdelivered.com |

Anti-inflammatory and Analgesic Properties of Tetrazole Derivatives

Derivatives of this compound have been a subject of interest for their anti-inflammatory and analgesic activities. The tetrazole moiety is recognized for its role in compounds with these properties. nih.govchalcogen.ro

A number of studies have synthesized and screened various tetrazole derivatives for their ability to reduce inflammation and pain. For example, a series of 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles exhibited a range of anti-inflammatory activity, with some compounds showing potency comparable to the standard drug ibuprofen. nih.gov The presence of specific substituents, such as 4-NO2, 4-OH, and 4-Cl on the phenyl ring, has been linked to increased analgesic and anti-inflammatory effects. chalcogen.ro

In vivo models, such as the carrageenan-induced rat paw edema test, are commonly used to evaluate anti-inflammatory activity. nih.govnih.gov In one study, newly synthesized 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones, which are structurally related to tetrazoles, showed anti-inflammatory inhibition ranging from 30.6% to 57.8%. nih.gov Certain compounds in this series demonstrated prominent anti-inflammatory effects with a lower incidence of gastric ulceration compared to the reference drug indomethacin. nih.gov

Analgesic properties are often assessed using methods like the acetic acid-induced writhing test and the hot plate method. chalcogen.rozsmu.edu.ua Some synthesized pyrazole-containing derivatives of 1,2,4-triazole-3-thiol have shown antinociceptive activity in such tests. zsmu.edu.ua

Table 2: Anti-inflammatory and Analgesic Activity of Selected Tetrazole Derivatives

| Compound/Derivative | Test Model | Observed Effect | Reference(s) |

|---|---|---|---|

| 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles | Acetic acid induced writhing, hot plate method | Weak to potent anti-inflammatory and analgesic activity | nih.govchalcogen.ro |

| 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones | Carrageenan-induced rat paw edema | 30.6% to 57.8% inhibition of inflammation | nih.gov |

| Pyrazole-containing derivatives of 1,2,4-triazole-3-thiol | Acetic acid-induced writhing, formalin test | Antinociceptive activity | zsmu.edu.ua |

| Tetrazolo[1,5-a]quinoline derivatives | Granuloma formation inhibition | Anti-inflammatory activity comparable to indomethacin | nih.gov |

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. nih.gov Derivatives of this compound have been investigated for their potential to act as antioxidants and modulate oxidative stress.

The antioxidant activity of these compounds can be attributed to their ability to scavenge free radicals and modulate the activity of proteins within the antioxidant system. nih.gov Some small molecules can exert a significant antioxidant effect by regulating gene transcription related to oxidative stress. nih.gov

Research has explored the antioxidant properties of various heterocyclic compounds, including those with structures similar to tetrazoles. For example, 1,4-dihydropyridine (B1200194) derivatives, which share some structural resemblances with biological reducing agents, have been evaluated for their antioxidant activity. gavinpublishers.com The antioxidant potential of such compounds is often assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and β-carotene/linoleic acid tests. gavinpublishers.com

Furthermore, studies on other compounds have shown that they can reduce ROS formation and activate signaling pathways like the NRF2/ARE pathway, which is crucial for the antioxidant response. nih.gov While direct studies on this compound's antioxidant activity are limited in the provided context, the general antioxidant potential of related heterocyclic structures suggests this as a promising area for future research.

Table 3: Antioxidant Activity of Structurally Related Compounds

| Compound/Derivative | Assay/Model | Observed Effect | Reference(s) |

|---|---|---|---|

| 1,4-Dihydropyridines | DPPH, β-carotene/linoleic acid | Antioxidant activity, with electron-donating groups enhancing activity | gavinpublishers.com |

| Ezetimibe | Human monocyte-like cells (THP-1), cardiomyocytes | Reduced ROS formation, activation of NRF2/ARE pathway | nih.gov |

| MitoVitE, α-tocopherol, Trolox | Umbilical vein endothelial cell line (HUVEC-C) | Reduced oxidative stress and NFκB activation | nih.gov |

| 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol (TMBP) | NCI-H460 lung cancer cell line | Induced increased reactive oxygen species and nitric oxide with reduced superoxide (B77818) radical-anion | nih.gov |

Antihypertensive Activity through Renin-Angiotensin System Modulation

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. mdpi.comnih.gov Tetrazole derivatives, particularly those acting as angiotensin II receptor antagonists, are a cornerstone in the management of hypertension. researchgate.net The this compound scaffold is a key component in the design of these agents.

Angiotensin II receptor blockers (ARBs) work by selectively inhibiting the binding of angiotensin II to the AT1 receptor, thereby preventing its vasoconstrictive and other cardiovascular effects. researchgate.net The tetrazole group in many ARBs, such as losartan, is crucial for their binding to the AT1 receptor. researchgate.net It occupies the same subsite as the carboxylate group of angiotensin II, but interacts differently with the receptor's amino acid residues. researchgate.net

The development of nonpeptide antagonists like losartan, which contains a biphenylimidazole core along with the tetrazole moiety, represented a significant advancement in antihypertensive therapy. researchgate.net These agents offer a direct way to block the RAS at the receptor level, distinguishing them from angiotensin-converting enzyme (ACE) inhibitors. researchgate.net

The RAS also has components within the brain that are involved in blood pressure regulation. mdpi.com The ability of drugs to modulate this central RAS is an area of ongoing research. Furthermore, the expression of RAS components in cardiac tissue can be altered by certain medications, highlighting the system's complexity and its role in cardiovascular health beyond just blood pressure regulation. nih.gov

Table 4: Role of Tetrazole Derivatives in Renin-Angiotensin System Modulation

| Compound/Derivative Class | Mechanism of Action | Therapeutic Application | Reference(s) |

|---|---|---|---|

| Angiotensin II Receptor Antagonists (e.g., Losartan) | Selective blockade of angiotensin II binding to the AT1 receptor | Hypertension | researchgate.net |

| 5-substituted 1,2,3,4-tetrazoles | Antihypertensive activity | Not specified | chalcogen.ro |

| Tetrazole-containing compounds | Modulation of the cardiac renin-angiotensin system | Potential for treating cardiovascular diseases | nih.gov |

Antileishmanial Activity and Parasitic Disease Research

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic treatments is a priority in parasitic disease research. Derivatives of this compound have emerged as a promising class of compounds with antileishmanial activity. nih.gov

A study investigating a series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives found that some of these compounds exhibited significant in vitro activity against Leishmania braziliensis and Leishmania amazonensis promastigotes. nih.gov Notably, the derivative with a 3,4-dichlorophenyl substituent (compound 112) was among the most potent, with an IC50 value of 26 ± 0.09 µM after 24 hours of incubation. nih.gov

The cytotoxicity of these compounds is also a critical factor in their development as potential drugs. The same study evaluated the toxicity of these derivatives on RAW 264.7 macrophage cells to determine their selectivity index. nih.gov The promising results for the 3,4-dichlorophenyl tetrazole derivative underscore the potential of this chemical scaffold in the development of new antileishmanial agents.

Table 5: Antileishmanial Activity of a this compound Derivative

| Compound | Leishmania Species | Activity (IC50/24h) | Reference(s) |

|---|---|---|---|

| 5-(1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole (compound 112) | L. braziliensis, L. amazonensis | 26 ± 0.09 µM | nih.gov |

Exploration of Other Significant Biological Activities

The versatile scaffold of this compound and its derivatives has led to the exploration of a wide range of other biological activities, including antiviral, antitubercular, anticonvulsant, antidiabetic, and antimalarial properties. nih.govnih.govchalcogen.ro

Antiviral and Antitubercular Activity: Tetrazole derivatives have been reported to possess antiviral and antitubercular activities. nih.govchalcogen.ro The tetrazole ring can enhance the lipophilicity and bioavailability of drugs, making it a valuable component in the design of new anti-infective agents. nih.gov Some halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers have shown highly selective and potent antitubercular activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. documentsdelivered.com

Anticonvulsant Activity: Several series of tetrazole derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.govnih.gov For instance, 5-(o-tolyl)-1H-tetrazole derivatives have shown significant anticonvulsant activity in maximal electroshock (MES)-induced seizure models in mice, with some compounds exhibiting a high protective index, indicating a favorable separation between efficacy and neurotoxicity. nih.gov

Antidiabetic Activity: The tetrazole moiety has been incorporated into various compounds designed as antidiabetic agents. nih.govnih.gov These derivatives have been investigated for their ability to lower blood glucose levels through different mechanisms, including the inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4) and acting as agonists for peroxisome proliferator-activated receptor gamma (PPARγ). nih.govrsc.org

Antimalarial Activity: Tetrazole derivatives have also been explored as potential antimalarial agents. nih.gov The unique properties of the tetrazole ring make it an attractive pharmacophore for the development of new drugs to combat malaria. nih.gov

Table 6: Overview of Other Biological Activities of Tetrazole Derivatives

| Biological Activity | Compound Class/Derivative | Key Findings | Reference(s) |

|---|---|---|---|

| Antitubercular | Halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers | Potent and selective activity against M. tuberculosis | documentsdelivered.com |

| Anticonvulsant | 5-(o-tolyl)-1H-tetrazole derivatives | Significant activity in MES-induced seizure models | nih.gov |

| Antidiabetic | Sulfonamide-1,3,5-triazine–thiazole (B1198619) derivatives | Potent inhibition of DPP-4 | rsc.org |

| Antidiabetic | 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivatives | Potent glucose and lipid lowering activities | nih.gov |

| Antimalarial | Tetrazole derivatives | Identified as a promising pharmacophore | nih.gov |

| Antiviral | 5-Substituted 1,2,3,4-tetrazoles | Reported antiviral activity | chalcogen.ro |

Applications in Medicinal Chemistry and Drug Design Utilizing the 5 3,4 Dichlorophenyl 1h Tetrazole Scaffold

Strategic Use of Tetrazole as a Carboxylic Acid Bioisostere in Drug Development

In the realm of drug design, the substitution of a carboxylic acid group with a bioisostere is a common strategy to enhance a molecule's pharmacological profile. researchgate.net The 1H-tetrazole ring is a prominent and effective bioisostere for the carboxylic acid moiety. tandfonline.combeilstein-journals.orgbeilstein-journals.orgresearchgate.net This is due to their comparable pKa values (around 4.5) and similar spatial and electronic properties, which allow the tetrazole to engage in similar interactions with biological targets as a carboxylate group. cambridgemedchemconsulting.com

The strategic replacement of a carboxylic acid with a tetrazole ring can confer several advantages to a drug candidate. These include improved metabolic stability, as the tetrazole ring is less susceptible to the biological transformations that affect carboxylic acids in the liver. tandfonline.com This substitution can also increase lipophilicity and, consequently, bioavailability. tandfonline.combeilstein-journals.org Furthermore, while tetrazoles can undergo N-glucuronidation, the resulting adducts are not as chemically reactive as the O-glucuronides derived from carboxylic acids, potentially avoiding certain toxic effects. nih.gov

A prime example of this strategy is in the development of angiotensin II type 1 (AT1) receptor antagonists, a class of drugs used to treat hypertension. nih.gov In the development of the blockbuster drug Losartan, the tetrazole derivative proved to be effective after oral administration, whereas its carboxylic acid counterpart was not, highlighting the practical benefits of this bioisosteric replacement. nih.gov The tetrazole group, like a carboxylic acid, can form two-point interactions with targets such as amidines, although the stability of the tetrazolate–amidine complex is somewhat lower than the corresponding carboxylate–amidine salt. nih.gov

Mimicry of Cis-Amide Bonds by the Tetrazole Moiety in Peptidomimetics

Beyond its role as a carboxylic acid mimic, the 1,5-disubstituted tetrazole ring serves as a surrogate for the cis-amide bond in peptidomimetics. beilstein-journals.orgresearchgate.netresearchgate.netacs.org Peptidomimetics are compounds that mimic the structure of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation by proteases. nih.gov

The tetrazole ring is conformationally similar to a cis-peptide bond and can induce a specific secondary structure known as a type VI β-turn. researchgate.net This mimicry allows for the design of peptides with constrained conformations, which can lead to higher receptor affinity and selectivity. The insertion of a tetrazole moiety into a peptide sequence can significantly alter its coordination ability and biological activity. nih.gov For instance, studies on [Leu5]enkephalin analogues, where a tetrazole replaced an amide bond, demonstrated a considerable change in the ligand's ability to coordinate with Cu(II) ions. nih.gov This was attributed to the tetrazole ring providing a nitrogen atom for coordination, leading to the formation of an unusually stable complex. nih.gov This application is crucial in developing peptide-based drugs with better pharmacokinetic profiles.

Rational Design and Synthesis of Novel Therapeutic Candidates

The 5-(3,4-Dichlorophenyl)-1H-tetrazole scaffold has been a building block in the rational design and synthesis of new therapeutic agents for various diseases. nih.govhilarispublisher.comhilarispublisher.comnih.gov The presence of the dichlorophenyl group can be critical for activity, as seen in a series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives evaluated for their antileishmanial activity. In this study, the derivative with a 3,4-dichlorophenyl substitution (compound 112 ) was among the most potent against Leishmania braziliensis. nih.gov

In the field of oncology, researchers have designed a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles as microtubule destabilizers. nih.gov By using the tetrazole as a bioisostere for a component of the known microtubule destabilizer XRP44X, they developed novel anticancer candidates. One of the synthesized compounds, 6-31 , showed significant potency against several cancer cell lines and was found to inhibit tubulin polymerization. nih.gov

Furthermore, tetrazole derivatives have been explored as potential antidiabetic agents. For example, series of 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivatives have been synthesized and shown to have potent glucose-lowering activity in animal models of diabetes. nih.govhilarispublisher.comhilarispublisher.com The following table summarizes some of the therapeutic candidates developed using the tetrazole scaffold.

| Compound/Derivative Class | Therapeutic Target/Application | Key Research Finding |

| 5-(1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole | Antileishmanial | Potent activity against Leishmania braziliensis promastigotes. nih.gov |

| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles | Anticancer (Microtubule Destabilizer) | Compound 6-31 showed noteworthy potency against SGC-7901, A549, and HeLa cell lines by inhibiting tubulin polymerization. nih.gov |

| 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivatives | Antidiabetic | One compound was 72 times more active than pioglitazone (B448) hydrochloride in Wistar fatty rats. hilarispublisher.comhilarispublisher.com |

| 5-alkylsulfanyl-1-(3,5-dinitrophenyl)-1H-tetrazoles | Antimycobacterial | Showed very good activity against drug-susceptible and multi-drug resistant strains of M. tuberculosis. hilarispublisher.comhilarispublisher.com |

| 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridines | Antitubercular | One derivative exhibited potential activity against Mycobacterium tuberculosis H37Rv. hilarispublisher.com |

Comprehensive Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, SAR studies focus on how different substituents on both the phenyl and tetrazole rings influence biological activity. nih.gov

In the development of antileishmanial agents, the substitution pattern on the phenyl ring attached to the pyrazole (B372694) was crucial. The 3,4-dichloro substitution on the phenyl group of the tetrazole-pyrazole hybrid was found to be one of the most effective, indicating that the electronic and steric properties of these substituents are key determinants of activity. nih.gov

For the microtubule destabilizing agents, SAR studies revealed the importance of the substituents on the aryl rings at both ends of the molecule. The optimization of these groups led to the identification of compound 6-31 as a potent anticancer agent. nih.gov Docking studies of this compound into the colchicine (B1669291) binding site of tubulin showed that the tetrazole ring plays a crucial role in forming hydrogen bonds with key amino acid residues (Asnβ258 and Lysβ352), which are not observed with the parent compound XRP44X. nih.gov This highlights how the tetrazole moiety can be exploited for lead optimization by forming additional favorable interactions within the target's active site.

Catalytic Applications and Coordination Chemistry of 5 3,4 Dichlorophenyl 1h Tetrazole Derivatives

Investigation of 5-(3,4-Dichlorophenyl)-1H-Tetrazole as a Ligand in Metal Complex Formation

The tetrazole ring system, with its four nitrogen atoms, is well-established as a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.gov These nitrogen-rich heterocycles can coordinate to metal centers in various modes, acting as monodentate, bidentate, or bridging ligands, which leads to the formation of diverse structural architectures from simple mononuclear complexes to multidimensional coordination polymers. scielo.brshachemlin.comchemspider.com The electronic properties of substituents on the tetrazole ring can significantly influence the coordination behavior and the properties of the resulting metal complexes.

However, a specific investigation into This compound as a ligand for metal complex formation is not documented in the reviewed literature. While studies on other substituted phenyl-tetrazoles exist, such as 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole, these focus on crystallographic characterization of the ligand itself rather than its metal complexes. nih.gov Research on other functionalized tetrazole ligands, like those with carboxylate or amine groups, has demonstrated the successful synthesis and characterization of coordination polymers with various transition metals, including Co(II), Ni(II), Zn(II), and Cd(II). scielo.brshachemlin.com These studies often explore the magnetic and luminescent properties of the resulting materials. shachemlin.comchemspider.com The absence of similar reports for this compound suggests this particular derivative remains an unexplored area in coordination chemistry.

Exploitation of Tetrazole-Derived Systems in Catalytic Processes

The application of tetrazole-based metal complexes in catalysis is a growing field of interest. The unique electronic and structural features of tetrazole ligands can modulate the reactivity and selectivity of metal centers in catalytic transformations. scielo.brdergipark.org.tr Nanomaterials and metal-organic frameworks (MOFs) incorporating tetrazole derivatives have been developed as efficient and often reusable heterogeneous catalysts for various organic reactions. semanticscholar.orgrsc.org

A prominent application is the use of metal complexes to catalyze the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition of nitriles and azides. scielo.org.zanih.gov For instance, palladium complexes supported on magnetic nanoparticles have shown high efficiency and selectivity in this reaction. nih.gov Similarly, cobalt and nickel complexes featuring bifunctional tetrazole-carboxylate ligands have been shown to be active catalysts for the oxidative coupling of phenols. scielo.br

Despite the broad interest in tetrazole-based catalysts, there is no specific information available on the exploitation of systems derived from This compound in catalytic processes. The existing research tends to focus on catalysts where the tetrazole moiety is part of a larger, often multifunctional, ligand designed to create robust and active catalytic sites. scielo.brnih.gov The influence that the 3,4-dichlorophenyl substituent might have on the catalytic activity of a metal complex is yet to be reported.

Environmental and Green Chemistry Aspects in the Synthesis of 5 3,4 Dichlorophenyl 1h Tetrazole

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of tetrazoles often involves the use of hydrazoic acid (HN₃) or its salts, which are highly toxic and explosive, posing significant safety and environmental hazards. Consequently, a primary goal in the green synthesis of 5-(3,4-Dichlorophenyl)-1H-Tetrazole is the development of routes that avoid these dangerous reagents. A prominent and safer alternative is the [3+2] cycloaddition reaction between nitriles and azides.

One of the key starting materials for this route is 3,4-Dichlorobenzonitrile (B1293625). The reaction proceeds by treating this nitrile with an azide (B81097) source in the presence of a catalyst. The choice of the azide source is critical for the green credentials of the synthesis. Sodium azide (NaN₃) is commonly used, and while it is less hazardous than hydrazoic acid, it is still a toxic substance that requires careful handling and disposal.

Recent research has focused on developing one-pot synthetic strategies that combine multiple reaction steps into a single process. This approach reduces the need for intermediate purification steps, minimizing solvent use and waste generation. For instance, a one-pot synthesis can start from the corresponding aldehyde, which is converted to the nitrile in situ and then undergoes the cycloaddition to form the tetrazole.

The use of microwave irradiation has also been explored as a green alternative to conventional heating. Microwave-assisted synthesis can significantly reduce reaction times, often leading to higher yields and cleaner reactions with fewer byproducts. This efficiency contributes to a more environmentally benign process by lowering energy consumption.

Implementation of Recoverable and Reusable Catalysts

Catalysis plays a pivotal role in the green synthesis of this compound. The development of catalysts that are not only efficient but also recoverable and reusable is a cornerstone of sustainable chemical production. The [3+2] cycloaddition of 3,4-Dichlorobenzonitrile and sodium azide is often catalyzed by metal salts or complexes.

Traditional homogeneous catalysts, such as zinc(II) salts (e.g., ZnCl₂), have proven effective. However, the separation of these catalysts from the reaction mixture can be challenging, often leading to contamination of the product and loss of the catalyst. This has driven the development of heterogeneous catalysts.

Examples of heterogeneous catalysts investigated for this reaction include metal oxides and metal ions supported on various materials like silica, alumina, or polymers. For instance, a study might investigate the use of a zinc-based metal-organic framework (MOF) as a catalyst. The porous structure of the MOF could provide active sites for the reaction, and its solid nature would allow for easy recovery.

The reusability of these catalysts is a key metric of their "greenness." A successful reusable catalyst should maintain its activity and selectivity over multiple reaction cycles without significant degradation. Research in this area often includes studies on the number of times a catalyst can be reused before its performance drops below an acceptable level.

Below is an interactive table summarizing the use of different catalysts in the synthesis of this compound:

| Catalyst Type | Example | Phase | Key Advantages |

| Homogeneous | Zinc Chloride (ZnCl₂) | Liquid | High activity |

| Heterogeneous | Zinc Oxide (ZnO) Nanoparticles | Solid | Easy separation, reusability |

| Heterogeneous | Supported Catalysts | Solid | High surface area, enhanced stability, reusability |

Strategic Selection and Utilization of Green Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. Traditional syntheses of tetrazoles have frequently employed volatile organic compounds (VOCs) like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). These solvents are effective but pose environmental and health risks due to their toxicity and volatility.

Green chemistry principles advocate for the replacement of such hazardous solvents with more environmentally benign alternatives. The ideal green solvent should be non-toxic, non-volatile, readily available, and recyclable. Water is an excellent green solvent, and its use in the synthesis of this compound has been explored. Performing the reaction in an aqueous medium can significantly reduce the environmental footprint of the process.

Another class of green solvents that has gained attention is ionic liquids (ILs). ILs are salts that are liquid at or near room temperature. They are characterized by their negligible vapor pressure, which eliminates the problem of air pollution from volatile organic compounds. Furthermore, many ILs are thermally stable and can be designed to be recyclable. The use of an appropriate IL as the reaction medium can facilitate the synthesis and, in some cases, the IL can also act as a catalyst.

Deep eutectic solvents (DES) represent another promising class of green solvents. DES are mixtures of two or more components that, at a particular molar ratio, form a eutectic with a melting point much lower than that of the individual components. They share many of the advantages of ionic liquids, such as low volatility and tunability, but are often cheaper and easier to prepare from readily available and biodegradable components.

The selection of a green solvent must be made strategically, considering its compatibility with the reactants and catalyst, as well as its impact on the reaction rate and yield. The goal is to find a solvent system that not only minimizes environmental harm but also maintains or improves the efficiency of the synthesis.

The following table provides an overview of different solvent options for the synthesis of this compound:

| Solvent Type | Example | Key Green Characteristics |

| Traditional | N,N-Dimethylformamide (DMF) | (Baseline for comparison) |

| Green | Water | Non-toxic, readily available |

| Green | Ionic Liquids (ILs) | Low vapor pressure, recyclable |

| Green | Deep Eutectic Solvents (DES) | Biodegradable, low cost |

Future Research Directions and Persistent Challenges for 5 3,4 Dichlorophenyl 1h Tetrazole

Exploration of Unexplored Synthetic Pathways and Methodologies

The synthesis of tetrazole derivatives is a well-established field, yet the pursuit of novel, efficient, and environmentally benign methodologies remains a critical endeavor. For 5-(3,4-Dichlorophenyl)-1H-tetrazole, future research will likely focus on moving beyond traditional synthetic routes to explore innovative approaches that offer higher yields, greater purity, and improved safety profiles.

Current synthetic strategies for 5-substituted-1H-tetrazoles often involve the [3+2] cycloaddition of nitriles with an azide (B81097) source. While effective, these methods can present challenges, including the use of potentially hazardous reagents and harsh reaction conditions. Future explorations may therefore gravitate towards greener and more sustainable synthetic protocols.

Potential Unexplored Pathways and Methodologies: